N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide
Description
Properties
Molecular Formula |
C4H9F3N2O2S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C4H9F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8/h9H,1-3,8H2 |
InChI Key |
PNBBSRDSVUARAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Sulfonylation of 3-Aminopropylamine
This is the most straightforward approach, involving the reaction of trifluoromethanesulfonyl chloride with 3-aminopropylamine :
| Reaction Parameters | Details |
|---|---|
| Reagents | 3-Aminopropylamine, trifluoromethanesulfonyl chloride |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |
| Base | Triethylamine or pyridine (to neutralize HCl) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours with continuous stirring |
- Dissolve 3-aminopropylamine in anhydrous DCM.
- Cool the solution to 0°C using an ice bath.
- Add trifluoromethanesulfonyl chloride dropwise, maintaining the temperature.
- Add triethylamine or pyridine to scavenge the generated HCl.
- Stir the mixture at room temperature for several hours.
- Filter off the triethylammonium salts and wash the organic layer.
- Evaporate the solvent under reduced pressure.
- Purify the crude product via recrystallization or chromatography.
Yield: Typically high (~85-90%), with purity confirmed via NMR and IR spectroscopy.
Method 2: Nucleophilic Substitution on Protected Precursors
Alternatively, a protected amino group can be used to prevent side reactions, followed by deprotection:
| Reagents & Conditions | Description |
|---|---|
| Protected amino precursor (e.g., Boc-protected amine) | React with CF₃SO₂Cl under similar conditions as Method 1. |
| Deprotection step | Use acid or base to remove protecting groups, yielding the free amine. |
This method enhances selectivity and yields, especially when multiple reactive sites are present.
Characterization and Validation
The synthesized This compound should be characterized by:
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR (¹H, ¹³C, ¹⁹F) | Confirm structure and purity | Chemical shifts consistent with sulfonamide and amino groups |
| IR Spectroscopy | Confirm functional groups | Characteristic sulfonamide S=O stretches (~1350-1150 cm⁻¹), N-H stretches (~3300 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z corresponding to the compound's molecular weight (~233 g/mol) |
Supporting Literature and Data Tables
Table 1: Summary of Synthesis Conditions
Table 2: Reaction Conditions for Sulfonamide Formation
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | To minimize side reactions |
| Base | Triethylamine or pyridine | To neutralize HCl |
| Reaction Time | 2-4 hours | Ensures complete conversion |
Chemical Reactions Analysis
Reactivity in Alkene Functionalization
The Tf group enhances reactivity in oxidative sulfamidation reactions with alkenes. Comparative studies with non-fluorinated sulfonamides reveal distinct pathways :
| Reaction Type | Trifluoromethanesulfonamide Outcome | Non-Fluorinated Outcome |
|---|---|---|
| Oxidative Sulfamidation | Bis-amidation products dominate (e.g., 10 ) | Aziridines form preferentially |
| Halogenation | Iodoalcohol byproducts (e.g., 11 ) observed | Minimal halogenation |
Mechanistic Insight :
-
The Tf group stabilizes intermediates via strong electron-withdrawing effects, favoring bis-amidation over aziridine formation .
-
Computational studies (MP2/DGDZVP level) show a ΔΔG of 4.2 kcal/mol favoring bis-amidation due to reduced steric hindrance .
Cross-Coupling Reactions
The amine group participates in reductive amination and imine formation:
-
Imine Surrogates : Reacts with aldehydes to form stable N,O-acetals, which are intermediates for trifluoroethylamine synthesis .
-
Grignard Reagents : N,O-acetals react with organomagnesium species to yield trifluoromethylated amines (60–85% yields) .
Comparative Reactivity
The Tf group imparts unique properties compared to non-fluorinated analogs:
| Property | Trifluoromethanesulfonamide | Methanesulfonamide |
|---|---|---|
| Acidity (pKa) | ~3.5 (enhanced H-bond donor) | ~5.2 |
| Thermal Stability | Stable up to 200°C | Decomposes above 150°C |
| Solubility | Moderate in polar aprotic solvents | High in water |
Key Insight : The Tf group’s electronegativity lowers the amine’s pKa, increasing its hydrogen-bond donor capacity .
Scientific Research Applications
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the amino group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Antimalarial and Antitumor Activity
- Piperazinyl derivatives (e.g., compounds 1c and 2c) exhibit nanomolar IC50 values (175–220 nM) against Plasmodium falciparum, attributed to the piperazine group’s ability to enhance membrane permeability .
- N-(3-Aminopropyl)-Tf: The amine group may similarly improve bioavailability or target engagement, though direct data are lacking.
Enzyme Inhibition
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-Tf: Chiral amines in such compounds are often used in asymmetric catalysis or enzyme inhibition, leveraging steric and electronic effects .
Biological Activity
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide (commonly referred to as TFMSA) is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TFMSA is characterized by the presence of a trifluoromethyl group and an amino propyl chain attached to a sulfonamide moiety. The chemical structure can be represented as follows:
This unique structure contributes to its biological properties, particularly in modulating enzyme activity and receptor interactions.
TFMSA exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : TFMSA has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on proteases and kinases that are crucial for cell proliferation and survival .
- Modulation of Neurotransmitter Receptors : The compound has been identified as a potentiator of glutamate receptor function. This modulation enhances synaptic transmission and may have implications for neurological disorders .
Anticancer Properties
Research indicates that TFMSA may possess anticancer properties through its ability to inhibit tumor cell proliferation. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, compounds similar to TFMSA have shown effectiveness against prostate cancer cells by inhibiting geranylgeranyltransferase activity .
Antimicrobial Activity
TFMSA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Case studies provide valuable insights into the practical applications and effectiveness of TFMSA in clinical settings:
- Case Study 1: Treatment of Hepatitis C : A study explored the use of TFMSA derivatives as potential treatments for hepatitis C virus (HCV) infections. The findings suggested that these compounds could serve as effective NS3 protease inhibitors, demonstrating significant antiviral activity in vitro .
- Case Study 2: Neuroprotective Effects : Another investigation focused on the neuroprotective effects of TFMSA in models of neurodegenerative diseases. The results indicated that TFMSA administration led to improved cognitive function and reduced neuronal apoptosis in animal models .
Research Findings
Recent research findings highlight the potential therapeutic applications of TFMSA:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves coupling trifluoromethanesulfonamide with substituted alcohols or amines under Mitsunobu conditions (e.g., DEAD/Ph₃P in THF). For example, analogous compounds like N-allyl-1,1,1-trifluoromethanesulfonamide were synthesized with 82% yield using DEAD at 0°C . Adjusting stoichiometry (e.g., 2:1 ratio of sulfonamide to alcohol) and reaction time can improve yields. Purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Trifluoromethyl group: δ ~120 ppm in ¹⁹F NMR .
- Propylamine chain: δ 1.6–2.8 ppm (methylene protons) and δ 3.0–3.5 ppm (amine protons) in ¹H NMR .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.35 for similar derivatives) using ESI or MALDI-TOF .
Q. What are the stability considerations for This compound under varying storage conditions?
- Methodology : Store at 0–6°C in anhydrous environments to prevent hydrolysis of the trifluoromethanesulfonyl group. Moisture-sensitive analogs (e.g., METAMORPhos derivatives) degrade rapidly at room temperature without desiccants . Stability testing via TGA/DSC can quantify decomposition thresholds .
Advanced Research Questions
Q. How does This compound perform as a ligand in enantioselective catalysis, and what factors influence its stereochemical outcomes?
- Methodology : The trifluoromethanesulfonyl group enhances electron-withdrawing effects, stabilizing metal-ligand complexes. In palladium-catalyzed cycloadditions, enantioselectivity (>90% ee) is achieved using chiral phosphine ligands derived from similar sulfonamides. Key factors:
- Steric hindrance from substituents (e.g., biphenyl groups) .
- Solvent polarity (e.g., THF vs. DCM) .
- Reaction temperature (optimized at 25–40°C) .
Q. Can This compound be functionalized into polymers for selective metal ion recovery, and what kinetic models describe its sorption behavior?
- Methodology :
- Polymer synthesis : Graft onto polystyrene resins via amide linkages. For example, N-(3-aminopropyl)-2-pipecoline resins achieved 69.2% modification yield .
- Sorption kinetics : Fit data to pseudo-first-order models (R² > 0.98). Maximum Ag(I) capacity for similar resins: 105.4–130.7 mg/g .
- Selectivity : Competitive sorption studies (e.g., Ag(I) vs. Cu(II)/Pb(II)) at pH 4–6 .
Q. What role does This compound play in pharmacological target validation, particularly for enzyme inhibition?
- Methodology :
- BACE protease inhibition : Analogous compounds (e.g., MRK-560) reduced amyloid plaque deposition in murine models via γ-secretase modulation. IC₅₀ values determined via fluorescence assays .
- Antimicrobial activity : Hydantoin derivatives showed efficacy against Candida albicans (MIC ~0.022 mmol) using UPLC-MS for purity validation .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of This compound derivatives?
- Methodology :
- Computational modeling : Predict pKa (e.g., 4.37 ± 0.10) using QSPR algorithms .
- Experimental validation : Compare solubility in DMSO vs. aqueous buffers via UV-Vis spectroscopy. For example, trifluoromethanesulfonamide derivatives exhibit logP ~2.1 .
Methodological Tables
Table 1 : Key Synthetic Parameters for Trifluoromethanesulfonamide Derivatives
| Substrate | Catalyst | Yield (%) | Purity (NMR/MS) | Reference |
|---|---|---|---|---|
| Allyl derivatives | DEAD/Ph₃P | 82–84 | >95% | |
| Polymer-grafted | Mitsunobu | 69–88 | 98% (HPLC) |
Table 2 : Sorption Capacity of N-(3-aminopropyl)-Modified Resins for Ag(I)
| Resin Type | Qmax (mg/g) | Selectivity (Ag(I)/Cu(II)) | Kinetic Model |
|---|---|---|---|
| Trans-1,4-diaminocyclohexane | 130.7 | 12:1 | Pseudo-first-order |
| N-(3-aminopropyl)-2-pipecoline | 105.4 | 8:1 | Pseudo-first-order |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
